
1-(4-Bromobutoxy)-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobutoxy)-3-iodobenzene is an organic compound with the molecular formula C10H12BrIO. It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-3-iodobenzene can be synthesized through several methods. One common approach involves the reaction of 3-iodophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Iodophenol+1,4-DibromobutaneK2CO3,DMFthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromobutoxy)-3-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Coupling Reactions: Biaryl compounds with various substituents.
Aplicaciones Científicas De Investigación
1-(4-Bromobutoxy)-3-iodobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-Bromobutoxy)-3-iodobenzene exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a biaryl linkage through the action of a palladium catalyst, involving oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
1-(4-Bromobutoxy)-4-iodobenzene: Similar structure but with different substitution pattern.
1-(4-Bromobutoxy)-2-iodobenzene: Another isomer with iodine at the ortho position.
1-(4-Bromobutoxy)-3-chlorobenzene: Chlorine instead of iodine.
Uniqueness: 1-(4-Bromobutoxy)-3-iodobenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H12BrIO |
|---|---|
Peso molecular |
355.01 g/mol |
Nombre IUPAC |
1-(4-bromobutoxy)-3-iodobenzene |
InChI |
InChI=1S/C10H12BrIO/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
Clave InChI |
UUMNFIRKGGWPIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)


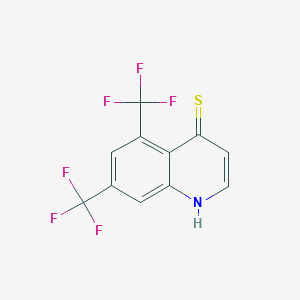
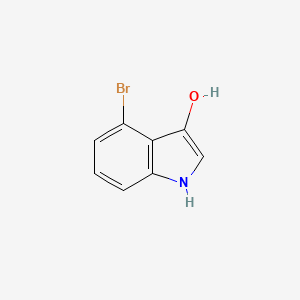

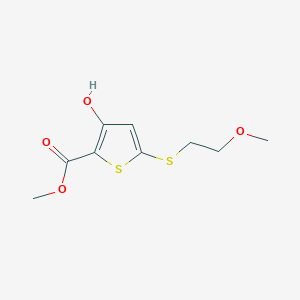
![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)



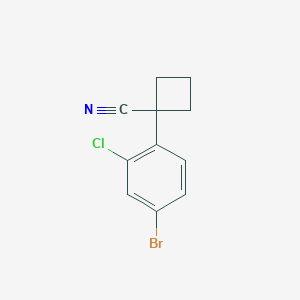
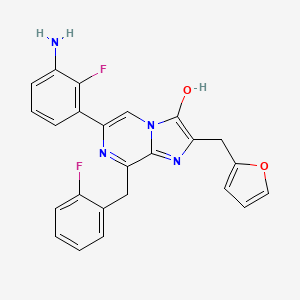
![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)
